molecular formula C8H4ClIN2O B3282031 2-Chloro-7-iodoquinazolin-4(3H)-one CAS No. 744229-16-1

2-Chloro-7-iodoquinazolin-4(3H)-one

Cat. No.: B3282031
CAS No.: 744229-16-1
M. Wt: 306.49 g/mol
InChI Key: SCLRQDRTVHTUJI-UHFFFAOYSA-N
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Description

2-Chloro-7-iodoquinazolin-4(3H)-one is a versatile and high-value halogenated quinazoline derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive 2-chloro substituent and a 7-iodo group on the quinazolin-4(3H)-one core, making it a privileged scaffold for the synthesis of a diverse array of functionally complex molecules through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations. Its primary research value lies in its application as a key precursor for the development of novel quinazoline-based compounds that are investigated as potent inhibitors of protein kinases, including receptor tyrosine kinases and serine-threonine kinases . These kinase targets are pivotal in cellular signaling pathways, and their dysregulation is implicated in a range of diseases, establishing this compound as a vital tool for probing disease mechanisms and identifying new therapeutic candidates . Researchers utilize this intermediate to generate targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-iodo-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-8-11-6-3-4(10)1-2-5(6)7(13)12-8/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLRQDRTVHTUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653128
Record name 2-Chloro-7-iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744229-16-1
Record name 2-Chloro-7-iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 7 Iodoquinazolin 4 3h One and Analogues

General Synthetic Approaches to Quinazolin-4(3H)-one Scaffolds

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry and is synthesized through various established routes. These methods often involve the formation of the pyrimidinone ring fused to a benzene (B151609) ring, typically starting from anthranilic acid derivatives.

Cyclocondensation reactions are a cornerstone for the synthesis of the quinazolin-4(3H)-one scaffold. These reactions typically involve the joining of two or more molecules to form a ring structure, with the elimination of a small molecule like water. A prominent example is the reaction between an anthranilic acid derivative and a source for the C2-carbon and N3-nitrogen of the quinazolinone ring.

One-pot cascade reactions have been developed that utilize copper-catalyzed isocyanide insertion followed by cyclocondensation to form substituted quinazolin-4(3H)-ones. acs.org Another approach involves the cyclocondensation of 2-amino-5-iodobenzamide (B1582221) with benzaldehyde (B42025) derivatives, using molecular iodine in ethanol (B145695) under reflux, to yield 2-aryl-6-iodoquinazolin-4(3H)-ones. mdpi.com This highlights how the desired substitution pattern on the benzene ring can often be incorporated from the start using appropriately substituted precursors. The reaction's versatility allows for the use of various starting materials to generate a diverse library of quinazolinone derivatives.

The most widely employed method for synthesizing the quinazolin-4(3H)-one ring system is the condensation of anthranilamides (2-aminobenzamides) with aldehydes or other carbonyl-containing compounds. tandfonline.comnih.gov This approach is highly modular, as the substituents at the 2-position and on the benzene ring can be varied by choosing the appropriate aldehyde and anthranilamide precursors.

Several methodologies have been developed to promote this condensation and subsequent cyclization/oxidation. These include:

Vanadium-catalyzed synthesis : The reaction of anthranilamides and aromatic aldehydes can be efficiently catalyzed by vanadyl acetylacetonate (B107027) under an air atmosphere. tandfonline.com

Visible-light-induced synthesis : A green and efficient method uses fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to mediate the condensation cyclization of 2-aminobenzamides and aldehydes under visible light. nih.gov

Mechanochemical synthesis : Solvent-free mechanochemical conditions, such as ball milling, can be used to react 2-aminobenzamides and aldehydes with an oxidizing agent like o-iodoxybenzoic acid (IBX) to form quinazolin-4(3H)-ones. beilstein-journals.org

Microwave-assisted synthesis : Microwave irradiation has been employed to accelerate the synthesis of quinazolinones from anthranilamides, often using water as an environmentally benign solvent. researchgate.net

In some variations, dimethyl sulfoxide (B87167) (DMSO) can serve as a single carbon source, reacting with a 2-amino benzamide (B126) in the presence of an oxidant like hydrogen peroxide (H₂O₂) to form the quinazolin-4(3H)-one scaffold. nih.gov

The formation of the quinazolin-4(3H)-one scaffold from precursors like anthranilamides and aldehydes often requires an oxidation step to form the final aromatic heterocyclic system. A wide array of catalysts and reagents have been developed to facilitate this transformation efficiently and under various reaction conditions. tandfonline.comnih.govorganic-chemistry.org

Metal-based catalysts are frequently used, with copper, palladium, ruthenium, and vanadium complexes showing high efficacy. tandfonline.comorganic-chemistry.orgrsc.orgrsc.org For instance, copper(I) bromide can catalyze a domino reaction of alkyl halides and anthranilamides under air to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Ruthenium catalysts have been used for the tandem cyclization of 2-nitrobenzonitriles and alcohols. rsc.org In some protocols, metal catalysts are unnecessary. Molecular iodine, for example, can catalyze the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org Oxidizing agents are crucial in many of these synthetic schemes, with air, tert-butyl hydroperoxide (TBHP), o-iodoxybenzoic acid (IBX), and N-halosuccinimides being common choices. tandfonline.comnih.govbeilstein-journals.orgrsc.org

Below is a table summarizing various catalytic systems and reagents used in the synthesis of the quinazolin-4(3H)-one scaffold.

Catalyst/Reagent SystemPrecursorsKey Features
Vanadyl acetylacetonate / AirAnthranilamide, Aromatic aldehydeLow catalyst loading, uses air as a green oxidant. tandfonline.com
Fluorescein / TBHP / Visible Light2-Aminobenzamide, AldehydeMetal-free, green synthesis using a photocatalyst. nih.gov
o-Iodoxybenzoic acid (IBX)2-Aminobenzamide, AldehydeSolvent-free mechanochemical synthesis. beilstein-journals.org
Copper(II) acetate (B1210297)2-Isocyanobenzoate, AmineEnvironmentally benign catalyst, proceeds in a sustainable solvent. organic-chemistry.org
Ruthenium catalyst2-Nitrobenzonitrile, AlcoholOxidant- and reductant-free, high functional group tolerance. rsc.org
Cesium Carbonate (Cs₂CO₃)o-Fluorobenzamide, AmideTransition-metal-free SₙAr reaction followed by cyclization. acs.org
Hydrogen Peroxide (H₂O₂) / DMSO2-Amino benzamideDMSO acts as the C1 source, H₂O₂ is a green oxidant. nih.gov

Strategies for Introducing Halogen Substituents (Chlorine and Iodine)

For the synthesis of 2-Chloro-7-iodoquinazolin-4(3H)-one, specific methods are required to introduce the chlorine and iodine atoms at the correct positions on the quinazolinone ring. This can be achieved either by starting with halogenated precursors or by performing halogenation on a pre-formed quinazolinone scaffold.

Achieving regioselectivity—the control of where the halogen atom is placed—is critical. Directing groups on the quinazolinone ring can guide the halogenating agent to a specific position. For instance, palladium-catalyzed C-H activation is a powerful tool for the ortho-selective halogenation of quinazolinone scaffolds. rsc.orgrsc.org In this method, the nitrogen atom at position 3 of the quinazolinone ring can act as a directing group, guiding the halogenation to the adjacent C-H bond.

For halogenation on the benzene ring portion of the molecule, the inherent electronic properties of the quinoline (B57606) system and the influence of existing substituents guide the reaction. Metal-free protocols have been developed for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acids, demonstrating that remote C-H functionalization is possible under mild conditions. nih.gov

The most direct way to introduce iodine at the 7-position is to start with a precursor that already contains iodine at the corresponding position. For a 7-iodoquinazolinone, this would typically be a 2-amino-4-iodobenzoic acid or a 2-amino-4-iodobenzamide. The synthesis of 2-aryl-6-iodoquinazolin-4(3H)-ones, for example, has been accomplished through the cyclocondensation of 2-amino-5-iodobenzamide with various aldehydes. mdpi.com

The introduction of the chlorine atom at the 2-position or 4-position often involves specific chlorinating agents.

Chlorination at C4 : To create a 4-chloroquinazoline, the corresponding quinazolin-4(3H)-one can be treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comresearchgate.net This converts the lactam (amide) functionality into a chloro-substituted pyrimidine (B1678525) ring.

Chlorination at C2 : Introducing a chlorine at the 2-position can be accomplished by using precursors containing a chloro-functionalized one-carbon unit. For instance, reacting a 2-aminobenzoic acid with chloroacetonitrile (B46850) can lead to the formation of a 2-chloromethyl-quinazolin-4(3H)-one. nih.gov

Common halogenating agents used in the synthesis of these compounds include N-halosuccinimides (NCS for chlorination, NIS for iodination) and trihaloisocyanuric acids. rsc.orgrsc.orgnih.gov

The table below lists key precursors and halogenating agents for producing chloro- and iodo-substituted quinazolinones.

Target HalogenationPrecursorHalogenating Agent/ReagentMethod
7-Iodo2-Amino-4-iodobenzamideAldehydeCyclocondensation
6-Iodo2-Amino-5-iodobenzamideAldehyde / I₂Cyclocondensation mdpi.com
4-ChloroQuinazolin-4(3H)-onePhosphorus oxychloride (POCl₃)Aromatization/Chlorination mdpi.com
2-Chloromethyl2-Aminobenzoic acidChloroacetyl chlorideCyclization nih.gov
C-H HalogenationQuinazolinoneN-Halosuccinimide / Pd(OAc)₂Directed C-H Activation rsc.orgrsc.org
C5-Halogenation8-Substituted QuinolineTrihaloisocyanuric acidMetal-free C-H Halogenation nih.gov

Advanced Synthetic Techniques Applicable to Halogenated Quinazolinones

Modern synthetic chemistry offers a range of powerful techniques that can be applied to the construction of complex molecules like halogenated quinazolinones. These methods often provide advantages in terms of reaction time, yield, and environmental impact compared to traditional approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. ingentaconnect.comnih.govnih.gov This technique has been successfully employed in the synthesis of various quinazolinone derivatives. ingentaconnect.comresearchgate.netfrontiersin.org The application of microwave heating can be particularly advantageous in the synthesis of quinazolinones by promoting rapid cyclization and condensation reactions. frontiersin.org For instance, the Niementowski quinazoline (B50416) synthesis, a classical method for preparing 4-oxo-3,4-dihydroquinazolines, has been significantly accelerated using microwave irradiation. frontiersin.org

Microwave-assisted protocols have been developed for the synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines from substituted methyl anthranilates and iso(thio)cyanates, showcasing the versatility of this method for creating diverse quinazolinone libraries. nih.gov Furthermore, the condensation of anthranilic amide with aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) under solvent-free microwave conditions, affording quinazolin-4(3H)-one derivatives in high yields within minutes. scispace.comresearchgate.net The use of microwave energy has also been shown to facilitate the synthesis of complex heterocyclic systems, including triazoloquinazolinones and benzimidazoquinazolinones, through multi-component reactions. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones

Reaction TypeConventional Method ConditionsMicrowave-Assisted ConditionsYield ImprovementReference
Quinazoline Synthesis3-6 hours heating10-20 minutes irradiation48-89% to 66-97% researchgate.net
Condensation of anthranilic amide with aldehydesThermal heating200W microwave power, 1 mol% SbCl372% to 94% (for 2-phenyl-quinazolin-4(3H)-one) scispace.comresearchgate.net

Electrochemical Synthesis Methods for Quinazolinone Derivatives

Electrochemical synthesis represents a green and sustainable approach to chemical transformations, utilizing electrons as reagents and often avoiding the need for harsh oxidants or metal catalysts. nih.gov This methodology has been successfully applied to the synthesis of quinazolinone derivatives. Anodic oxidation can be employed for the C(sp3)-H amination and C-N cleavage of tertiary amines to construct quinazolines and quinazolinones in aqueous media under mild conditions. nih.gov

Another electrochemical approach involves the acid-catalyzed cyclization of 2-aminobenzamides with aldehydes. arkat-usa.org This method utilizes a combination of carbon and aluminum electrodes and acetic acid as an electrolyte, allowing for the synthesis of various substituted quinazolin-4(3H)-ones at room temperature in moderate to good yields. arkat-usa.org Furthermore, an electrochemically induced process for synthesizing substituted quinazolinones from o-aminobenzonitriles and aldehydes in water has been developed, highlighting the role of I2/base and water in this transition metal-free reaction. rsc.org

Multi-component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to generate complex products, incorporating most of the atoms from the reactants into the final structure. nih.gov This approach offers significant advantages in terms of atom economy, mild reaction conditions, and the ability to rapidly generate diverse molecular scaffolds. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been utilized for the synthesis of polycyclic quinazolinones. nih.govresearchgate.netacs.org One strategy involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation. nih.govacs.org Another innovative approach uses cyanamide (B42294) as an amine component in the Ugi-4CR, followed by a radical reaction to construct the polycyclic quinazolinone core. nih.govacs.org MCRs have also been employed in the copper-catalyzed synthesis of 2-(1,2,3-triazoyl) quinazolinones from 2-azidobenzaldehyde, anthranilamide, and terminal alkynes. mdpi.com Additionally, a one-pot MCR of benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine, catalyzed by MIL-101(Cr), provides an efficient and green route to quinazolinone derivatives. nih.gov

Table 2: Examples of Multi-component Reactions for Quinazolinone Synthesis

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Ugi-4CR/Palladium-catalyzed annulationo-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammoniaTFE, then Pd catalystPolycyclic quinazolinones nih.govacs.org
Ugi-4CR/Radical cyclizationAcid, aldehyde, isocyanide, cyanamideTFE, then AIBN/tributyltin hydridePolycyclic quinazolinones nih.govacs.org
Copper-catalyzed three-component reaction2-azidobenzaldehyde, anthranilamide, terminal alkynesCuI, Et3N, DMSO1,2,3-triazolyl-quinazolinones mdpi.com
MIL-101(Cr)-catalyzed one-pot reactionBenzaldehydes, dimedone, 1H-1,2,4-triazol-3-amineMIL-101(Cr), acetonitrile, room temperatureTriazoloquinazoline heterocycles nih.gov

Purification and Isolation Methodologies in Synthetic Research

The purification and isolation of the target compound are critical steps in any synthetic sequence to ensure the purity and proper characterization of the final product. Common techniques employed in the purification of quinazolinone derivatives include column chromatography and recrystallization.

In many reported syntheses of quinazolinone analogs, column chromatography using silica (B1680970) gel is a standard purification method. nih.govnih.gov The choice of eluent system is crucial for effective separation. For instance, a mixture of petroleum ether and ethyl acetate is often used for the purification of quinazoline derivatives. nih.gov For more polar compounds, a mixture of chloroform (B151607) and methanol (B129727) can be employed. nih.govnih.gov

Recrystallization from a suitable solvent is another widely used technique to obtain highly pure crystalline products. nih.govnih.gov Hot ethanol is a common solvent for the recrystallization of quinazolinone derivatives. nih.gov In some cases, the crude product can be purified by simple trituration with a solvent like n-hexane followed by filtration. nih.gov For larger scale syntheses, purification may involve filtration and washing the solid product with an appropriate solvent, such as diethyl ether. acs.org The final purity of the synthesized compounds is typically confirmed by various spectroscopic methods, including NMR and mass spectrometry, and by melting point determination. nih.gov

Chemical Reactivity and Derivatization of 2 Chloro 7 Iodoquinazolin 4 3h One

Nucleophilic Substitution Reactions of Halogen Atoms

The quinazolinone core is electronically deficient, which facilitates nucleophilic aromatic substitution (SNAr) at specific positions. The reactivity of the halogen substituents is dictated by both the nature of the halogen and its position on the heterocyclic ring.

Replacement of Chlorine at C-2 Position

The chlorine atom at the C-2 position of the quinazolinone ring is activated towards nucleophilic attack. This is due to the electron-withdrawing effects of the adjacent nitrogen atoms (N-1 and N-3) and the carbonyl group at C-4, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. In analogous systems like 2,4-dichloroquinazolines, the chlorine at the C-4 position is exceptionally reactive, but the C-2 position also readily undergoes substitution with various nucleophiles such as amines, alcohols, and thiols. mdpi.comresearchgate.net Studies on related 2-chloroquinolines have shown their susceptibility to substitution by nucleophiles like methoxide (B1231860) ions. researchgate.net Therefore, the C-2 chlorine of 2-Chloro-7-iodoquinazolin-4(3H)-one can be selectively replaced by a range of nucleophiles under appropriate conditions, typically involving a base and a suitable solvent.

Replacement of Iodine at C-7 Position

The iodine atom at the C-7 position is attached to the benzo- part of the quinazolinone ring. Unlike the C-2 position, the C-7 position is not directly activated by both nitrogen atoms of the pyrimidine (B1678525) ring. Consequently, the C-7 iodo group is considerably less reactive towards traditional nucleophilic aromatic substitution compared to the C-2 chloro group. While the carbon-iodine bond is weaker than the carbon-chlorine bond, the rate-determining step in SNAr is typically the formation of the stabilized intermediate, which is favored at the more electron-deficient C-2 site.

Relative Reactivity and Regioselectivity of Halogen Bonds (Csp2-X)

In nucleophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the quinazolinone ring rather than the inherent strength of the carbon-halogen bond. The C-2 position is significantly more electrophilic than the C-7 position due to the cumulative electron-withdrawing influence of the heterocyclic nitrogen atoms and the carbonyl function. This electronic factor overwhelmingly favors nucleophilic attack at the C-2 position. Therefore, when this compound is treated with a nucleophile, selective substitution of the chlorine atom at C-2 is expected, leaving the iodine atom at C-7 intact. This differential reactivity allows for sequential functionalization, where the C-2 position can be first modified via SNAr, followed by subsequent reactions at the C-7 iodo group.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of the halogen is primarily determined by the ease of its oxidative addition to the palladium(0) catalyst, which generally follows the order: I > Br > Cl. wikipedia.org This trend is opposite to the typical regioselectivity observed in SNAr reactions of this scaffold.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction, which forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly regioselective coupling. The C-7 iodine, being much more reactive towards oxidative addition, will selectively participate in the Sonogashira reaction, leaving the C-2 chlorine untouched. wikipedia.org

This site-selectivity has been demonstrated in related chloro-iodo quinazoline (B50416) derivatives, where alkynylation occurs exclusively at the iodo-substituted position. mdpi.com The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) or diisopropylamine (B44863) in a solvent such as THF or DMF. mdpi.combeilstein-journals.org

Table 1: Representative Conditions for Regioselective Sonogashira Coupling

Reactant Coupling Partner Catalyst System Base / Solvent Position of Coupling Reference
Chloro-iodo quinazoline derivative Terminal Alkyne PdCl₂(PPh₃)₂, CuI i-Pr₂NH / THF Iodo-substituted position mdpi.com
1-bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₄, CuI Et₃N Iodo-substituted position wikipedia.org

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. libretexts.org Similar to the Sonogashira coupling, the reactivity order for the halide is I > Br > Cl. libretexts.orgresearchgate.net

Consequently, the Suzuki reaction on this compound is expected to proceed with high regioselectivity at the C-7 position. Studies on the related 2,4,7-trichloroquinazoline (B1295576) have shown that the C-7 position can undergo Suzuki coupling, although it is less reactive than the C-4 position. nih.gov Given that iodine is a far better leaving group in this catalytic cycle than chlorine, selective coupling of an aryl or heteroaryl boronic acid at the C-7 iodo position can be achieved with high efficiency. This allows for the synthesis of 7-aryl-2-chloroquinazolin-4(3H)-ones, which can be further functionalized at the C-2 position.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Halide Substrate Boronic Acid Catalyst / Ligand Base / Solvent Position of Coupling Reference
2,4,7-Trichloroquinazoline Arylboronic acid Pd(OAc)₂, PPh₃ K₃PO₄ / Dioxane C-7 (after C-4 and C-2) nih.gov
6-Iodoquinazolin-4(3H)-one Furfurylboronic acid Pd(OAc)₂, P(t-Bu)₃ K₂CO₃ C-6 (Iodo position) nih.gov

Stille Cross-Coupling Reactions

The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. mdpi.commdpi.com While specific studies on the Stille coupling of this compound are not extensively documented, the principles of this reaction are well-established. Organostannanes (R-Sn(Alkyl)₃) are stable and tolerate a wide range of functional groups, making them suitable partners for complex substrates like substituted quinazolinones. mdpi.com

The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com For this compound, the significant difference in reactivity between the C-I and C-Cl bonds would allow for selective coupling. The reaction would be expected to proceed preferentially at the more reactive C-7 iodo-substituted position.

Mechanism and Selectivity in Metal-Catalyzed Transformations

The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. nih.govyoutube.com The reactivity of aryl halides in palladium-catalyzed processes generally follows the order: C-I > C-Br > C-Cl. acs.org This predictable selectivity allows for a stepwise functionalization of the quinazolinone scaffold.

Initially, a palladium-catalyzed reaction, such as a Suzuki or Stille coupling, will occur almost exclusively at the C-7 position due to the greater reactivity of the carbon-iodine bond. nih.govmdpi.com This allows for the introduction of a desired aryl, heteroaryl, or alkyl group at this site while leaving the C-2 chloro substituent intact for a subsequent transformation.

Studies on related polyhalogenated quinazolines confirm this principle of regioselectivity. For instance, in the cross-coupling of 2,4,7-trichloroquinazoline, initial reactions occur at the most electrophilic C-4 position. nih.gov However, the C-I bond in the title compound is a more facile site for oxidative addition to palladium than the C-Cl bond. After the first coupling at C-7, the less reactive C-2 chloro group can be targeted for a second, different coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand, or different catalyst system). This sequential, regioselective approach is a powerful strategy for creating diverse, tri-substituted quinazolinone libraries from a single starting material.

Table 1: Regioselective Suzuki Cross-Coupling on Halogenated Quinazolines

Substrate Coupling Partner Catalyst / Ligand Base Conditions Product / Selectivity Ref
2,4,7-Trichloroquinazoline Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O, 100°C Mono-arylation at C-4 nih.gov
6-Bromo-4-chloroquinazoline N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pd(dppf)Cl₂ Na₂CO₃ Toluene/Water, 115°C Coupling at the bromo-position mdpi.com

Functionalization of the Quinazolinone Core and Side Chains

Beyond the C-Cl and C-I bonds, other sites on the this compound molecule, including the nitrogen atoms and the carbonyl group, can be targeted for derivatization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for functionalization. N-alkylation can be readily achieved by reacting the quinazolinone with various alkyl halides in the presence of a base. acs.org Copper-catalyzed conditions have been shown to be effective for the N-alkylation of related quinazolinone systems, providing good to excellent yields with a range of aliphatic and benzyl (B1604629) bromides. organic-chemistry.orgtandfonline.com Similarly, N-acylation can introduce acyl groups at this position, further diversifying the molecular structure. These reactions are crucial for modulating the physicochemical properties and biological activity of the resulting compounds.

Table 2: N-Alkylation of Quinazolinone Derivatives

Quinazolinone Substrate Alkylating Agent Catalyst / Base Solvent Yield Ref
3-(2-Aminophenyl)quinazolin-4(3H)-one Allyl Bromide Cu(OAc)₂·H₂O / K₃PO₄ DMF 91% organic-chemistry.orgtandfonline.com
3-(2-Aminophenyl)quinazolin-4(3H)-one Benzyl Bromide Cu(OAc)₂·H₂O / K₃PO₄ DMF 86% organic-chemistry.orgtandfonline.com

Modification of the Carbonyl Group (C=O)

The carbonyl group at C-4 is a defining feature of the quinazolinone scaffold and is integral to its chemical and electronic properties. While direct modification of this group is less common than substitution on the aromatic ring, it represents a potential avenue for derivatization. Isosteric replacement, where the C=O group is conceptually substituted for another group like a sulfone (SO₂), highlights its importance in molecular design. acs.org The carbonyl group can be converted to a thiocarbonyl (C=S) using reagents like Lawesson's reagent, which dramatically alters the electronic character and hydrogen-bonding capabilities of the molecule. Reductive transformations, while challenging without affecting other parts of the molecule, could also be explored. However, in most synthetic schemes, the C-4 carbonyl is preserved due to its critical role in maintaining the structural integrity of the quinazolinone core.

Introduction of Heterocyclic Moieties (e.g., oxadiazoles, triazoles, indoles, benzimidazoles)

A major strategy in drug discovery involves the synthesis of hybrid molecules where the quinazolinone core is linked to other heterocyclic systems. This can lead to compounds with enhanced or novel biological activities.

Oxadiazoles and Triazoles: Quinazolinone-oxadiazole and quinazolinone-triazole conjugates are frequently synthesized. acs.orgsigmaaldrich.com These are often prepared by first functionalizing the quinazolinone (e.g., at the N-3 position) with a side chain containing a hydrazide or a terminal alkyne/azide (B81097). The hydrazide can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring, while the alkyne and azide groups are precursors for forming a 1,2,3-triazole ring via copper-catalyzed "click" chemistry. nih.govnih.gov

Indoles and Benzimidazoles: Indole and benzimidazole (B57391) moieties can be fused or linked to the quinazolinone core. researchgate.netresearchgate.net For example, a 2-chloromethylbenzimidazole can be reacted with a 2-mercapto-quinazolinone to link the two heterocycles via a thioether bridge. jocpr.com Palladium-catalyzed methods have also been developed to construct fused indolo[1,2-c]quinazolines. researchgate.net Similarly, benzimidazoquinazolinones can be formed through intramolecular C-N bond formation, creating complex, polycyclic systems. organic-chemistry.orgtandfonline.comresearchgate.net

Table 3: Synthesis of Quinazolinone-Heterocycle Conjugates

Quinazolinone Precursor Reagents for Heterocycle Formation Resulting Heterocycle Ref
3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one 2-Chloromethylbenzimidazole, K₂CO₃ Benzimidazole (linked via -S-CH₂-) jocpr.com
3-(Propargyl)quinazolin-4(3H)-one Aryl azides, Cu(I) catalyst 1,2,3-Triazole nih.gov
3-[4-Oxoquinazolin-3(4H)-yl]propanoic acid hydrazide Aromatic carboxylic acids, cyclizing agent 1,3,4-Oxadiazole nih.govmarquette.edu

Oxidation and Reduction of the Quinazolinone Core

The redox chemistry of the quinazolinone core itself provides further avenues for functionalization. The synthesis of quinazolin-4(3H)-ones often involves a final oxidation step, for instance, the oxidation of a dihydroquinazolinone intermediate. researchgate.net This indicates that the aromatic quinazolinone core is a relatively stable oxidation state. Electrochemical methods can also be used to achieve the final oxidative cyclization under mild, metal-free conditions. researchgate.net

Conversely, the quinazolinone ring can be reduced. Biomimetic asymmetric reduction using chiral NAD(P)H models can selectively reduce the C=N bond of the pyrimidinone ring to afford chiral 2,3-dihydroquinazolin-4(1H)-ones. dicp.ac.cn This transformation is valuable for accessing stereochemically defined structures. It is important to note that substituents on the ring can also be modified through redox reactions, such as the reduction of a nitro group to an amine, without affecting the core quinazolinone structure under appropriate conditions. mdpi.com

Cyclization Reactions to Form More Complex Heterocyclic Structures

The strategic placement of chloro and iodo substituents on the this compound scaffold offers a versatile platform for the construction of more complex, fused heterocyclic systems. The reactivity of the 2-chloro and 7-iodo positions can be selectively exploited to build additional rings, leading to novel polycyclic architectures with potential applications in medicinal chemistry and materials science. This section explores the key cyclization strategies that can be employed, drawing upon established methodologies for related quinazolinone derivatives.

The 2-chloro substituent serves as a reactive handle for introducing nucleophiles, which can then undergo intramolecular cyclization. This approach is fundamental to the synthesis of various fused quinazolinone systems. For instance, the reaction of a 2-chloroquinazoline (B1345744) with a bifunctional nucleophile can initiate a cascade of reactions leading to the formation of a new heterocyclic ring fused to the quinazoline core.

Furthermore, the 7-iodo group is amenable to a wide range of palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of side chains that can subsequently participate in intramolecular cyclization reactions. The interplay between the reactivity of the 2-chloro and 7-iodo groups enables a diverse array of synthetic transformations for the elaboration of the quinazolinone framework.

Synthesis of Imidazo[1,2-c]quinazolines

One of the well-established cyclization pathways involves the reaction of 2-chloroquinazolines with aziridines, followed by an iodide-catalyzed rearrangement to yield 2,3-dihydroimidazo[1,2-c]quinazolines. nih.gov Another powerful method is the copper-catalyzed intramolecular N-arylation. This strategy has been successfully applied to synthesize a variety of functionalized benzimidazo[1,2-c]quinazolines in excellent yields under mild conditions. beilstein-journals.org A tandem multicomponent approach has also been developed for the synthesis of imidazo[1,2-c]quinazolines, highlighting the efficiency of modern synthetic methods. lookchem.com

Synthesis of Pyrrolo[1,2-a]quinazolines

The synthesis of pyrrolo[1,2-a]quinazoline derivatives can be achieved through various cyclization strategies. A notable example is the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which provides access to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.govbeilstein-journals.orgd-nb.info This reaction proceeds with high regioselectivity. Additionally, proton- and iodine-induced cyclization of 2-(pent-4-en-1-yl)quinazolin-4(3H)-ones has been shown to produce pyrrolo[2,1-b]quinazolinone and pyrido[1,2-a]quinazolinone derivatives. researchgate.net The synthesis and biological properties of pyrrolo[1,2-a]quinazolines have been reviewed, underscoring their significance. researchgate.net

Palladium- and Copper-Catalyzed Cyclizations

Palladium and copper catalysis play a pivotal role in the cyclization reactions of quinazolinone derivatives. Palladium-catalyzed carbonylative cyclization has been utilized for the synthesis of 4-quinolones, demonstrating the versatility of this approach. nih.gov Copper-catalyzed dual cyclization has been developed for the synthesis of quinindoline derivatives, offering a practical method for constructing this complex core structure. nih.gov Furthermore, copper-catalyzed oxidative cyclization of glycine (B1666218) derivatives provides a route to 2-substituted benzoxazoles, showcasing the broad applicability of copper catalysis in forming heterocyclic rings. rsc.org

Intramolecular Cyclization of Substituted Quinazolinones

The intramolecular cyclization of appropriately substituted quinazolinones is a powerful strategy for constructing tricyclic systems. For example, the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones yields bioactive 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones and 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones. nih.gov The total synthesis of the pyrrolo[2,3-c]quinoline alkaloid trigonoine B was accomplished using an electrocyclization reaction as a key step. nih.gov

The following table summarizes various cyclization reactions that could be adapted for the derivatization of this compound, based on the reactivity of analogous compounds.

Starting Material AnalogueReagents and ConditionsProductReference(s)
2-ChloroquinazolineAziridine, Iodide catalyst2,3-Dihydroimidazo[1,2-c]quinazoline nih.gov
Bromo-substituted quinazolin-4(3H)-imineCuI catalyst, DMSOBenzimidazo[1,2-c]quinazoline beilstein-journals.org
2-(3-Butenyl)quinazolin-4(3H)-onePIFA, 2,2,2-trifluoroethanol1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one nih.govbeilstein-journals.orgd-nb.info
2-(Pent-4-en-1-yl)quinazolin-4(3H)-oneH+ or I2Pyrrolo[2,1-b]quinazolinone/Pyrido[1,2-a]quinazolinone researchgate.net
2-Iodoaniline, Aniline (B41778), Trimethyl orthoformate, COPd/C, DiPEA, Toluene4(3H)-Quinazolinone rsc.org
3-(2-Aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-oneFormic acid3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one or 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one nih.gov

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

In Vitro Antimicrobial Research

No studies reporting the in vitro antimicrobial activity of 2-Chloro-7-iodoquinazolin-4(3H)-one were identified. While the broader class of quinazolinones has been investigated for such properties, data specific to this compound is not available in the public domain. eco-vector.comresearchgate.netnih.govacs.orgnih.govmdpi.comnih.govnih.govnih.govujmm.org.ua

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

No published research was found that specifically evaluates the activity of this compound against Gram-positive bacterial strains such as Staphylococcus aureus or Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Source
Staphylococcus aureus Data not available Data not available N/A
MRSA Data not available Data not available N/A

(MIC: Minimum Inhibitory Concentration)

Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

There are no available studies on the efficacy of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa. mdpi.com

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Source
Escherichia coli Data not available Data not available N/A
Pseudomonas aeruginosa Data not available Data not available N/A

(MIC: Minimum Inhibitory Concentration)

Activity against Mycobacterial Species (e.g., Mycobacterium tuberculosis)

A review of scientific literature found no evidence of this compound being tested for activity against Mycobacterium tuberculosis or other mycobacterial species. nih.govnih.govnih.gov

Antifungal Activities (e.g., Candida albicans, Aspergillus species)

No research data was located regarding the potential antifungal properties of this compound against fungal species such as Candida albicans or Aspergillus species. researchgate.netnih.govnih.govresearchgate.net

Table 3: Antifungal Activity of this compound

Fungal Species MIC (µg/mL) Source
Candida albicans Data not available N/A
Aspergillus species Data not available N/A

(MIC: Minimum Inhibitory Concentration)

Anti-biofilm Formation Studies

No studies investigating the ability of this compound to inhibit biofilm formation were found. mdpi.commdpi.com

In Vitro and Animal Model Anticancer/Antitumor Research

There is no published research available that details the in vitro or in vivo anticancer or antitumor activities of the specific compound this compound. While various substituted quinazolinone derivatives have been explored as potential anticancer agents, findings for this exact molecule have not been reported. researchgate.netnih.govnih.govsemanticscholar.orgnih.govnih.govmdpi.comrsc.org

Table 4: In Vitro Anticancer/Antitumor Activity of this compound

Cell Line IC₅₀ (µM) Assay Type Source
Data not available Data not available Data not available N/A

(IC₅₀: Half-maximal Inhibitory Concentration)

Cytotoxicity Evaluation against Various Cancer Cell Lines

The cytotoxic potential of quinazolinone derivatives has been a significant area of investigation. Studies have demonstrated that these compounds can exhibit potent activity against various human cancer cell lines. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were synthesized and evaluated for their in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. Several of these compounds exhibited broad-spectrum antitumor activity. researchgate.net The MCF-7 cell line was found to be particularly sensitive to these derivatives. researchgate.net Notably, compounds bearing allyl and/or benzyl (B1604629) moieties at the 2 and/or 3 positions of the quinazoline (B50416) nucleus showed the most promising cytotoxic results. researchgate.net

Similarly, novel halogenated phenoxychalcones and their corresponding N-acetylpyrazolines have been synthesized and assessed for their anticancer activities against the MCF-7 breast cancer cell line and the normal breast cell line (MCF-10a). nih.gov Many of these compounds displayed moderate to good cytotoxic activity. nih.gov For example, one particular chalcone (B49325) derivative, compound 2c, was identified as the most active, with a half-maximal inhibitory concentration (IC50) of 1.52 µM and a selectivity index of 15.24. nih.gov Another chalcone, 2f, also demonstrated significant cytotoxic activity. nih.gov

Further research into pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline revealed significant cytotoxic and cytostatic activities. rsc.org Specifically, one pyrimidodiazepine derivative, 16c, showed high cytotoxic activity, which was 10-fold higher than the standard anticancer agent doxorubicin (B1662922) against ten different cancer cell lines. rsc.org

The table below summarizes the cytotoxic activity of selected quinazolinone and related derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Key Findings
2,3-disubstituted-6-iodo-3H-quinazolin-4-onesMCF-7, HeLa, HepG2, HCT-8Broad-spectrum antitumor activity; MCF-7 was most sensitive. researchgate.net
Halogenated phenoxychalcone 2cMCF-7IC50 = 1.52 µM, Selectivity Index = 15.24. nih.gov
Halogenated phenoxychalcone 2fMCF-7Significant cytotoxic activity. nih.gov
Pyrimidodiazepine 16cVarious (10 lines)10-fold higher cytotoxicity than doxorubicin. rsc.org

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and quinazoline-based compounds have been at the forefront of EGFR inhibitor development. nih.gov The quinazoline scaffold is a key feature of first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232). nih.gov These inhibitors are effective against non-small cell lung cancer (NSCLC) with activating EGFR mutations. nih.gov

Docking studies of certain quinazolin-4(3H)-one derivatives have shown that they can act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov These interactions are considered superior to those of erlotinib because they involve the important DFG motif in the ATP-binding site. nih.gov The development of resistance to first and second-generation EGFR inhibitors, often through mutations like T790M and C797S, has driven the search for new generations of inhibitors. nih.gov

Some quinazoline derivatives have been found to be potent inhibitors of multiple receptor tyrosine kinases (RTKs), including EGFR. For example, certain quinazolines were found to be low nanomolar inhibitors of EGFR, VEGFR-2, and PDGFR-β. nih.gov The docked score of one such compound was -8.68 kcal/mol, which is comparable to the -9.29 kcal/mol score of erlotinib. nih.gov

Exploration of Other Molecular Targets and Signaling Pathways in Cancer

Beyond EGFR, quinazolinone derivatives have been investigated for their effects on other molecular targets and signaling pathways implicated in cancer. Some derivatives have shown potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and VEGFR2. nih.gov Molecular docking studies have revealed that certain quinazolin-4(3H)-one derivatives can act as ATP non-competitive type-II inhibitors against CDK2 kinase and either ATP non-competitive type-II or ATP competitive type-I inhibitors against HER2. nih.gov

Another important target in cancer, particularly in the context of tumor hypoxia, is the hypoxia-inducible factor-1α (HIF-1α). nih.gov A quinazolin-4-one derivative was identified as an inhibitor of the HIF-1α transcriptional factor from a high-throughput screen. nih.gov HIF-1α is a key regulator of cellular response to low oxygen levels, a common feature of the tumor microenvironment, and its inhibition is a promising strategy for anticancer drug development. nih.gov

Furthermore, some quinazoline-based compounds have been shown to interact with DNA. COMPARE analysis of a pyrimidodiazepine derivative suggested a mechanism of action involving DNA binding, similar to the anticancer drug lomustine. rsc.org Subsequent DNA binding studies confirmed that this and related compounds interact with calf thymus DNA through intercalation and groove binding. rsc.org

Mechanisms of Action in Anticancer Research

The anticancer mechanisms of quinazolinone derivatives are diverse and often involve the modulation of key cellular processes. One of the primary mechanisms is the inhibition of protein kinases, as discussed with EGFR and other tyrosine kinases. nih.govnih.gov By blocking the activity of these enzymes, these compounds can interfere with signaling pathways that control cell growth, proliferation, and survival.

Another significant mechanism is the induction of apoptosis, or programmed cell death. For example, a study on 2-aminobenzothiazole, a related heterocyclic compound, demonstrated that it induces cytotoxicity and apoptosis in human laryngeal carcinoma cells in a dose- and time-dependent manner. europeanreview.org This process was shown to be caspase-dependent and involved the depolarization of the inner mitochondrial membrane, a hallmark of apoptosis. europeanreview.org

The inhibition of tubulin polymerization is another mechanism through which certain quinoline (B57606) and quinazolinone derivatives exert their anticancer effects. nih.gov A series of 3-alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones were identified as promising inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov

Anti-inflammatory Properties in Research Models

In addition to their anticancer activities, some quinoline and quinazolinone derivatives have demonstrated anti-inflammatory properties in various research models. For instance, a newly synthesized compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074), exhibited more potent anti-edema activities than phenylbutazone (B1037) in carrageenin, bradykinin, and mustard edema tests in rats. nih.gov This compound also showed inhibitory effects on ultraviolet erythema in guinea pigs and increased vascular permeability in mice. nih.gov

Another study investigated the anti-inflammatory effects of 7-chloro-4-phenylsulfonyl quinoline (PSOQ). nih.gov PSOQ was found to reduce abdominal writhing induced by acetic acid in mice and diminish edema formation and myeloperoxidase activity induced by croton oil in the ear. nih.gov These findings suggest that quinoline derivatives may represent a potential avenue for the development of new anti-inflammatory agents. nih.gov

Antihyperlipidemic and Antihypercholesterolemic Investigations (Animal Models)

Research has also explored the potential of quinazolinone derivatives in managing hyperlipidemia and hypercholesterolemia. A study in rats investigated the effects of 4(3H)-quinazolinone and two of its halogenated derivatives, including 6-iodo-2-methyl-4(3H)-quinazolinone, on cholesterol metabolism. nih.govresearchgate.net

In a study involving hypercholesterolemic and diabetic-hypercholesterolemic rats, treatment with quinazolinone compounds led to highly significant reductions in serum total cholesterol and cholesterol ester levels. nih.govnih.gov The iodoquinazolinone derivative, in particular, showed a notable decrease in these levels. nih.gov

Specifically, the iodo-derivative produced a more significant decrease in serum total cholesterol and cholesterol ester levels compared to the parent quinazolinone and its dibromo-derivative in hypercholesterolemic rats. nih.gov While the parent quinazolinone did not significantly affect serum triacylglycerol levels, the halogen-substituted derivatives, including the iodo-compound, caused a significant reduction in this parameter in rats with single hypercholesterolemia. nih.govnih.gov

The study also found that the quinazolinone compounds, including the iodo-derivative, led to significant decreases in serum LDL-C levels in diabetic-hypercholesterolemic rats. nih.gov The proposed mechanism for the antihyperlipidemic effect of these compounds is the inhibition of dietary cholesterol absorption and/or intestinal acyl-CoA:cholesterol acyltransferase (ACAT) activity. nih.govresearchgate.net

The table below presents a summary of the effects of a quinazolinone derivative on serum lipid levels in an animal model of hypercholesterolemia.

Lipid ParameterEffect of Iodoquinazolinone DerivativeAnimal Model
Serum Total CholesterolSignificant Reduction nih.govHypercholesterolemic Rats
Serum Cholesterol EsterSignificant Reduction nih.govHypercholesterolemic Rats
Serum TriacylglycerolSignificant Reduction nih.govSingle Hypercholesterolemia Rats
Serum LDL-CSignificant Reduction nih.govDiabetic-Hypercholesterolemic Rats

Inhibition of Intestinal ACAT Activity

Other Biological Activities under Investigation

The versatile quinazolinone core has been the subject of extensive research, leading to the discovery of numerous biological activities. researchgate.net Derivatives have been synthesized and evaluated for effects ranging from antimicrobial to anticancer, with many compounds showing significant potency. nih.govresearchgate.net

The quinazolinone framework is a recognized scaffold for the development of antiviral agents. nih.govresearchgate.net Research has demonstrated the efficacy of various derivatives against a range of viruses.

For instance, derivatives of 2-aminoquinazolin-4(3H)-one have been identified as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.gov Although the specific 2-chloro-7-iodo substituted compound has not been reported, related analogs have shown significant activity. For example, a 2-aminoquinazolin-4-(3H)-one derivative demonstrated an IC₅₀ of 0.23 μM against SARS-CoV-2 in a Vero cell assay. nih.gov Further optimization of this class of compounds has been pursued to improve pharmacokinetic properties while retaining potent antiviral effects. nih.gov

In other studies, 2-Methylquinazolin-4(3H)-one, isolated from a traditional Chinese herbal formula, showed significant in vitro antiviral activity against the Influenza A (H1N1) virus with an IC₅₀ of 23.8 μg/mL. nih.gov Additionally, myricetin (B1677590) derivatives incorporating a quinazolinone moiety have been synthesized and shown to possess antiviral properties, with one compound exhibiting a dissociation constant (Kd) value of 0.012 μM against tobacco mosaic virus coat protein (TMV-CP). acs.org

Table 1: Antiviral Activity of Selected Quinazolinone Derivatives

Compound ClassVirusActivity (IC₅₀)Reference
2-Aminoquinazolin-4(3H)-one derivativeSARS-CoV-20.23 μM nih.gov
2-Methylquinazolin-4(3H)-oneInfluenza A (H1N1)23.8 μg/mL nih.gov
Myricetin-quinazolinone derivative (L11)TMV-CP (Binding Kd)0.012 μM acs.org

The quinazolinone structure has been explored as a template for designing various enzyme inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov While specific studies on this compound are absent, the broader class of quinazolinone-based hybrids has been investigated for DPP-IV inhibition. nih.gov In silico studies have also been employed to identify new potential DPP-IV inhibitors from extensive databases, highlighting the ongoing interest in novel scaffolds for this target. nih.gov

Other Enzyme Inhibition: Quinazolinone derivatives have shown inhibitory activity against other enzymes as well. A series of quinazolinone derivatives were evaluated for their inhibitory potential against human and bovine carbonic anhydrase-II (hCA-II and bCA-II), enzymes linked to conditions like glaucoma. These compounds displayed moderate to significant inhibition, with IC₅₀ values ranging from 8.9 to 67.3 μM for bCA-II and 14.0 to 59.6 μM for hCA-II. frontiersin.org Molecular docking studies suggest that the quinazolinone moiety interacts with the zinc atom in the enzyme's catalytic cavity. frontiersin.org

There is currently no available research specifically investigating the inhibition of Penicillin-Binding Proteins (PBP) by this compound.

The search for new antiprotozoal agents has led to the investigation of quinazolinone derivatives. Studies have shown that this scaffold can be modified to yield compounds with activity against trypanosomatids like Leishmania and Trypanosoma cruzi. nih.gov

In one study, a series of 2-arylquinazolin-4(3H)-ones were evaluated. While the parent hydroxyl- and hydrazinyl-analogs showed activity in the micromolar range (IC₅₀ values from 1.2 to 10.0 μM) against Leishmania species, incorporating a 5-nitrofuryl-hydrazinyl moiety at the 4-position significantly enhanced the activity, with most derivatives showing IC₅₀ values below 1 μM. nih.gov Although these studies did not specifically include this compound, they demonstrate the potential of the quinazolinone core as a starting point for developing potent antileishmanial agents. Other heterocyclic systems have also been investigated for their leishmanicidal activity, with some showing promise against both promastigote and amastigote forms of the parasite. mdpi.comnih.gov

The quinazolinone ring system is a well-established pharmacophore for central nervous system (CNS) active agents, with methaqualone being a notable historical example. mdpi.com Numerous derivatives have since been synthesized and evaluated for CNS depressant and anticonvulsant properties. nih.govijpp.com

Structure-activity relationship (SAR) studies have indicated that substituents at positions 2 and 3 of the quinazolinone ring are crucial for anticonvulsant potency. mdpi.com Research into various 2,3-disubstituted quinazol-4-ones has identified compounds with significant hypnotic and antiepileptic actions. ijpp.com

Of particular relevance, a study on 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one analogs revealed good anticonvulsant activity, highlighting that halogen substitutions at these positions are compatible with this biological effect. researchgate.net Further studies on different series of quinazolin-4-(3H)-one derivatives have identified compounds with significant anticonvulsant activity when tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govnih.gov For example, some 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones exhibited activity comparable to the standard drug diazepam. nih.gov

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives

Compound SeriesKey Structural FeatureActivity NotedReference
6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-onesDi-iodo substitutionGood anticonvulsant activity researchgate.net
3-substituted-2-(phenoxymethyl)quinazolin-4(3H)-onesPhenoxymethyl at C2, various C3 substitutionsModerate to significant activity vs. diazepam nih.gov
3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-onesThiadiazole and styryl substitutionsPotent sedative-hypnotic and CNS depressant activities nih.gov

The quinazoline scaffold has been identified as a promising starting point for the development of both antimalarial and antitubercular agents. nih.gov

Antitubercular Activity: Screening of large compound libraries against Mycobacterium tuberculosis has identified quinazoline derivatives as potential hits. nih.gov One report described substituted furyl-quinazolin-3(4H)-ones with antitubercular activity. nih.gov Another study found that derivatives of 2-aryl-3-aminoquinazoline-4(3H)-ones possessed good antibacterial and antitubercular properties. nih.gov While these studies confirm the potential of the general scaffold, specific data on this compound is lacking.

Antimalarial Activity: Quinazolinone derivatives have been investigated for their activity against malaria parasites. researchgate.net For example, febrifugine, a natural quinazolinone product, has been used against malaria. researchgate.net Synthetic efforts have also explored this scaffold, but specific research involving this compound in antimalarial assays has not been reported in the reviewed literature.

Antioxidant Activity of this compound Not Established in Publicly Available Research

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies or data pertaining to the antioxidant activity of the chemical compound this compound.

While the broader class of compounds known as quinazolin-4(3H)-ones has been the subject of research for their potential antioxidant properties, this specific derivative does not appear to have been synthesized or evaluated for this biological activity in the reviewed literature.

Investigations into various substituted quinazolin-4(3H)-ones have revealed that the nature and position of chemical groups attached to the core structure significantly influence their antioxidant potential. For instance, the presence of hydroxyl (-OH) groups on a phenyl ring substituent, particularly in the ortho or para positions, has been shown to be a key factor for radical scavenging activity. researchgate.netnih.gov Common laboratory methods used to determine antioxidant capacity in these studies include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays. researchgate.netnih.gov

Some research has focused on creating hybrid molecules by linking the quinazolin-4-one scaffold with known phenolic antioxidant compounds to enhance this effect. mdpi.comnih.gov These studies have demonstrated that certain dihydroxy-substituted quinazolinones can exhibit potent antioxidant effects, sometimes comparable to standard antioxidants like ascorbic acid and Trolox. mdpi.commdpi.com

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents at C-2, C-7 (Halogens) and Other Positions on Biological Activity

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of various substituents on the core ring system. SAR studies have demonstrated that modifications at the C-2 and C-7 positions, often involving halogens, can dramatically influence the compound's therapeutic potential.

Research has consistently shown that the presence of halogen substituents on the quinazolinone scaffold can lead to significant cytotoxic and antimicrobial activities. nih.govnih.gov For instance, the introduction of a p-Cl-phenyl group has been found to markedly increase anticancer activity against certain cell lines. nih.gov One study highlighted that a derivative, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, exhibited potent antimicrobial and antifungal properties. researchgate.netmdpi.com This underscores the positive impact a chloro-substituent at the C-2 position can have.

Similarly, iodo-substituents are of significant interest. A series of novel 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and evaluated for their antiproliferative and antimicrobial activities. nih.gov One of the most effective compounds in this series featured a sulfanilamide (B372717) group, demonstrating potent inhibition of carbonic anhydrase CAXII and growth inhibition of several tumor cell lines. nih.gov Although this study focused on a C-6 iodo-substitution, it provides strong evidence for the role of iodine in enhancing the biological profile of the quinazolinone core.

Beyond halogens, other substitutions play a crucial role. Studies on antibacterial quinazolinones revealed that hydrophilic groups are generally favored at the R2 position, with the specific placement of hydrogen-bond donors and acceptors being critical for potency. nih.govacs.org For example, acylation of an aniline (B41778) group to an N-acetyl or N-mesyl group was found to improve activity, with the mesyl group proving superior in vitro. nih.govacs.org Conversely, replacing an aromatic ring with a non-aromatic group like 3-acetoxylpropyl led to a complete loss of activity, highlighting the importance of this feature. nih.govacs.org

Table 1: Impact of Substituents on Quinazolinone Activity

PositionSubstituent TypeObserved Effect on Biological ActivityReference(s)
C-2Chloro-phenylPotent antimicrobial and antifungal activity. researchgate.net, mdpi.com
C-2Phenyl (various)Influences antibacterial potency; N-mesyl group superior. nih.gov, acs.org
C-6IodoEnhanced anticancer and antimicrobial activity. nih.gov
C-7Halogen (general)Generally enhances cytotoxic and antimicrobial activities. nih.gov, nih.gov
N-3Benzyl (B1604629)Part of a potent antimicrobial compound structure. researchgate.net, mdpi.com
VariousHydrophilic groupsGenerally favored for antibacterial activity. nih.gov, acs.org
VariousNitro groupCan improve cytotoxic activity. nih.gov

Role of the Quinazolin-4(3H)-one Core in Biological Interactions

The quinazolin-4(3H)-one nucleus is not merely a passive scaffold but an active participant in biological interactions. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for a wide range of therapeutic agents. nih.govnih.gov Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups to interact with biological targets.

The core structure itself possesses key features essential for binding. The carbonyl oxygen and the nitrogen atom of the quinazolinone ring system are capable of forming crucial hydrogen bonding interactions with receptor sites. nih.gov For example, in a study of inhibitors for bromodomain-containing protein 4 (BRD4), the quinazolinone ring's carbonyl oxygen and nitrogen atom formed key hydrogen bonds with the amide group of an asparagine residue (Asn433) in the protein's active site. nih.gov

Furthermore, the planar aromatic part of the quinazolinone core can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a target protein. researchgate.net This combination of specific hydrogen bonds and less specific hydrophobic interactions contributes to the high affinity and broad applicability of quinazolinone derivatives. nih.govabap.co.in This versatility allows the quinazolinone core to be a key pharmacophore in drugs targeting enzymes, receptors, and other proteins. nih.gov

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For quinazolinone derivatives, this approach has been instrumental in understanding their mechanism of action and in guiding the design of more potent and selective compounds. nih.govnih.gov

Studies on quinazolinone derivatives as anti-inflammatory agents, for instance, have used pharmacophore modeling to elucidate the structural insights necessary for their activity against cyclooxygenase (COX) enzymes. nih.govbenthamscience.com These models typically identify key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The process of pharmacophore elucidation allows medicinal chemists to develop optimization strategies. By understanding which features are critical for activity, new molecules can be designed that better fit the pharmacophore model. This avoids the randomness of traditional synthesis and screening, making drug design more efficient. nih.gov For example, if a model indicates that a hydrogen bond acceptor is crucial in a specific region, new derivatives can be synthesized with functional groups that satisfy this requirement, potentially leading to enhanced binding affinity and biological activity. This strategy is a key component of quantitative structure-activity relationship (QSAR) studies, which aim to create a mathematical relationship between chemical structure and biological activity. nih.govrsc.org

Computational Chemistry Approaches in SAR Development

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the behavior of molecules at an atomic level. nih.gov For the development of quinazolinone-based compounds, these approaches are vital for building and refining SAR models.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is widely used to understand the binding modes of quinazolinone derivatives and to screen virtual libraries for potential new inhibitors. globalresearchonline.netnih.gov

Docking studies have successfully predicted the binding interactions of quinazolinone derivatives with a variety of targets, including:

Matrix Metalloproteinase-13 (MMP-13): Simulations identified key residues such as Ala238, Thr245, and Met253 as important for inhibitor binding through hydrogen bonding and electrostatic interactions. nih.govrsc.org

Bromodomain-containing protein 4 (BRD4): Docking analysis revealed that the quinazolinone core forms critical hydrogen bonds with Asn433 in the BRD4 active site. nih.gov

Bacterial Enzymes: Docking of a potent antimicrobial quinazolinone derivative into the active site of Sortase A provided insights into its mechanism of action. researchgate.netmdpi.com

These simulations provide a static snapshot of the ligand-protein complex, helping to rationalize observed SAR data and guide the design of new molecules with improved binding affinity. researchgate.net

Table 2: Examples of Molecular Docking Studies on Quinazolinone Derivatives

Target ProteinKey Findings from DockingReference(s)
Cyclooxygenase-2 (COX-2)Elucidated structural insights for anti-inflammatory activity. nih.gov, benthamscience.com
Matrix Metalloproteinase-13 (MMP-13)Identified key amino acid residues (Ala238, Thr245, Met253) for binding. nih.gov, rsc.org
Epidermal Growth Factor Receptor (EGFR)Acquired binding conformations and structural specificities. nih.gov
Sortase A (Bacterial Enzyme)Provided insight into the binding mode of antimicrobial quinazolinones. researchgate.net, mdpi.com
BRD4Predicted key hydrogen bonding interactions with Asn433. nih.gov

Quantum Mechanical Calculations (e.g., DFT for bond dissociation energies)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a high level of theoretical accuracy for calculating the electronic structure and properties of molecules. nih.gov One important application of DFT in drug design is the calculation of bond dissociation energies (BDE). BDE is the enthalpy change associated with the homolytic cleavage of a bond and provides a measure of the bond's strength. researchgate.net

For a molecule like 2-Chloro-7-iodoquinazolin-4(3H)-one, DFT calculations can be used to determine the BDE of various bonds, such as the C-Cl and C-I bonds. This information is valuable for understanding the molecule's stability and potential reactivity. For instance, a lower BDE might suggest a site of potential metabolic transformation.

Studies comparing various DFT functionals have found that methods like M06-2X and M08-HX, when paired with a sufficiently large basis set (e.g., 6-311+(3df,2p)), provide highly accurate BDE values for aromatic systems, often with a mean unsigned error of only 1.2–1.5 kcal/mol compared to experimental data. nih.govresearchgate.net The computational protocol typically involves optimizing the geometry of the molecule and the resulting radicals and then calculating their energies to determine the BDE. nih.gov

While molecular docking provides a static view of binding, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations calculate the motion of atoms in a system over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. abap.co.in

For quinazolinone derivatives, MD simulations are used to:

Assess Binding Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time (e.g., 10 nanoseconds), researchers can determine if the binding pose predicted by docking is stable. abap.co.innih.gov A stable complex will show relatively small and non-drifting RMSD values. abap.co.in

Analyze Conformational Changes: MD can reveal how the ligand and protein adjust their conformations to achieve an optimal fit.

Evaluate Key Interactions: The persistence of interactions like hydrogen bonds and hydrophobic contacts throughout the simulation can be quantified, confirming their importance for binding affinity. nih.gov

In a study of quinazoline (B50416) derivatives as potential antibacterial agents, MD simulations were used to evaluate the stability of the docked compounds with their target proteins, FtsZ and GyrB. The analysis of RMSD and Root Mean Square Fluctuation (RMSF) helped identify the most stable complexes, providing stronger support for their potential as drug candidates. abap.co.in

In Silico Screening and Virtual Library Design

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its broad range of biological activities and therapeutic potential. nih.gov As a result, quinazolinone derivatives are frequently the focus of computational studies, including in silico screening and the design of virtual libraries to identify novel drug candidates. While specific in silico screening data for this compound is not extensively available in public literature, the methodologies applied to the broader class of quinazolinones provide a clear framework for how this compound would be computationally evaluated.

In silico screening has become an efficient and reliable method to identify novel inhibitors for specific biological targets. researchgate.net This approach allows for the rapid assessment of large compound libraries against a protein of interest, saving time and resources compared to traditional high-throughput screening. For quinazolinone derivatives, these computational techniques are instrumental in predicting their binding affinities and modes of interaction with various enzymes and receptors. nih.govnih.gov

Virtual library design often starts with a core scaffold, such as a quinazolinone, which is then decorated with a variety of substituents at different positions. nih.gov These libraries can be vast, containing thousands or even millions of virtual compounds. The goal is to explore the chemical space around the core structure to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

A common application of in silico screening for quinazolinone derivatives is in the discovery of kinase inhibitors. For instance, virtual screening has been employed to identify quinazoline-based inhibitors of the Janus kinase 2 (JAK2), a target in cancer therapy. researchgate.net In such studies, a library of compounds is docked into the ATP-binding site of the kinase, and their binding energies are calculated to prioritize candidates for synthesis and biological testing. researchgate.net Similarly, derivatives of 4,6,7-trisubstituted quinazolines have been screened for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov

The process typically involves the following steps:

Target Selection and Preparation: A three-dimensional structure of the biological target, often obtained from protein crystallography, is prepared for docking.

Library Generation: A virtual library of quinazolinone derivatives is created by systematically modifying the substituents on the quinazolinone core.

Molecular Docking: The virtual compounds are docked into the active site of the target protein to predict their binding conformation and affinity.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energy and interactions with key amino acid residues.

ADMET Prediction: The top-ranked compounds are often subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness. nih.gov

Several studies have successfully utilized these methods to identify potent quinazolinone-based inhibitors for various targets.

Compound Name/ClassTargetIn Silico MethodKey Findings
Quinazolinone DerivativesCholinesteraseMolecular DockingIdentified derivatives with good binding affinity to the active site of acetylcholinesterase (AChE). nih.gov
4,6,7-Trisubstituted QuinazolinesEpidermal Growth Factor Receptor (EGFR)Molecular DockingRevealed compounds with moderate to strong binding energies towards the EGFR target enzyme. nih.gov
Triazolo-quinazolinone DerivativesChitinase OfChi-hStructure-Based Virtual ScreeningSuccessfully identified a novel class of potent OfChi-h inhibitors. researchgate.net
Quinazoline DerivativesJAK2Virtual Screening (SurflexDock)Identified a novel compound with significant JAK2 inhibitory activity. researchgate.net

These examples underscore the power of in silico approaches in the design and discovery of new therapeutic agents based on the quinazolinone scaffold. The insights gained from these computational studies guide the synthesis of promising candidates for further biological evaluation.

Analytical Methodologies in Research on 2 Chloro 7 Iodoquinazolin 4 3h One

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and bonding arrangement can be obtained. For 2-Chloro-7-iodoquinazolin-4(3H)-one, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons of a molecule.

¹H NMR spectroscopy would be used to identify the number and environment of protons in the this compound molecule. The aromatic protons on the quinazolinone ring system would exhibit distinct chemical shifts and coupling patterns, allowing for their precise assignment. The N-H proton of the lactam moiety would typically appear as a broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. Each unique carbon atom in this compound would produce a distinct signal, including the carbonyl carbon, the carbons bearing the chloro and iodo substituents, and the other aromatic carbons.

While specific experimental data for this compound is not publicly available in the searched literature, the expected NMR data would be presented in a format similar to the table below.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not availableData not available

Hypothetical data would be inserted here based on experimental findings.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the quinazolinone ring, the aromatic C=C bonds, and the C-Cl and C-I bonds. The presence and position of these bands provide strong evidence for the compound's structure.

A summary of the expected characteristic IR absorption bands is provided in the table below.

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretchData not available
C=O stretch (Amide)Data not available
Aromatic C=C stretchData not available
C-Cl stretchData not available
C-I stretchData not available

Specific experimentally determined values would populate this table.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom. Fragmentation analysis would likely show the loss of specific groups, such as the chloro or iodo substituents, providing further structural confirmation. When coupled with liquid chromatography (LC-MS), this technique allows for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound.

The key expected mass spectrometry data is outlined in the table below.

Analysis Type Value
Molecular FormulaC₈H₄ClIN₂O
Molecular Weight322.49 g/mol
Expected [M+H]⁺Data not available

Experimentally observed m/z values would be included here.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a chemical reaction, purifying the desired product, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the purity assessment of pharmaceutical compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

In the analysis of this compound, a reversed-phase HPLC method would typically be developed. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area. UPLC offers the advantage of faster analysis times and improved resolution.

Details of a typical HPLC/UPLC method are summarized below.

Parameter Condition
ColumnData not available
Mobile PhaseData not available
Flow RateData not available
Detection WavelengthData not available
Retention TimeData not available

Specific conditions from a validated analytical method would be presented here.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of a chemical reaction and to aid in the purification process. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, and developed in a suitable solvent system.

During the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture with those of the starting materials and the purified product, the reaction's completion can be determined. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. TLC is also invaluable for identifying the appropriate solvent system for purification by column chromatography.

A representative TLC system for this compound is described in the table below.

Parameter Description
Stationary PhaseSilica Gel
Mobile Phase (Eluent)Data not available
VisualizationUV light (254 nm)
Retention Factor (Rf)Data not available

An experimentally determined eluent system and the corresponding Rf value would be detailed here.

Elemental Analysis for Compound Characterization

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. For a newly synthesized molecule such as this compound, this analytical method is indispensable for verifying its empirical formula. The technique quantitatively determines the percentage by mass of key elements within a pure sample, typically carbon (C), hydrogen (H), and nitrogen (N).

The principle of modern elemental analysis, particularly for organic compounds, primarily relies on combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products, which include carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2 gas), are then passed through a series of specific absorbers or detectors. By measuring the amounts of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample can be accurately calculated.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's structural integrity and purity.

For this compound, with a molecular formula of C₈H₄ClIN₂O, the theoretical elemental composition can be precisely calculated based on the atomic weights of its constituent atoms. While specific experimental findings for this exact compound are not detailed in the surveyed literature, the expected theoretical values serve as the benchmark for its empirical validation. In the synthesis and characterization of related quinazolinone derivatives, elemental analysis is consistently reported as a definitive method for structural confirmation. For instance, in the characterization of compounds like 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, the experimentally found elemental percentages are shown to be in close agreement with the calculated values, thereby confirming their molecular formulas. gsconlinepress.com

Below is a data table presenting the calculated elemental analysis values for this compound.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01896.0831.36%
HydrogenH1.0144.041.32%
ChlorineCl35.45135.4511.57%
IodineI126.901126.9041.41%
NitrogenN14.01228.029.14%
OxygenO16.00116.005.22%
Total 306.49 100.00%

This table provides the theoretical percentages for Carbon, Hydrogen, and Nitrogen that would be expected from an elemental analysis of a pure sample of this compound.

Future Perspectives in 2 Chloro 7 Iodoquinazolin 4 3h One Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of quinazolinones, such as the Niementowski synthesis first published in 1895, often relies on harsh reaction conditions and multi-step procedures starting from anthranilic acid derivatives. researchgate.net Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies for 2-Chloro-7-iodoquinazolin-4(3H)-one.

Modern synthetic approaches that could be adapted and optimized include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating.

Metal-Catalyzed and Photocatalyzed Reactions: The application of catalysis, including photocatalysis, offers pathways to construct the quinazolinone core under milder conditions, minimizing energy consumption and waste. nih.gov

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters (temperature, pressure, mixing), enhancing safety, scalability, and consistency in the production of the target compound.

Sustainable Solvents: A shift towards greener solvents, such as ionic liquids or deep eutectic solvents, could replace traditional volatile organic compounds, reducing the environmental impact of the synthesis. acs.org

The goal is to create scalable, cost-effective, and sustainable routes that make this compound more accessible for extensive research and development.

Exploration of New Derivatization Strategies for Broader Chemical Space

The true potential of this compound lies in its identity as a versatile synthetic scaffold. cymitquimica.com The chloro group at the 2-position and the iodo group at the 7-position are excellent chemical handles for introducing a wide array of substituents, allowing for a systematic exploration of the chemical space around the quinazolinone core. The nature and position of these substituents are known to be critical determinants of pharmacological activity. nih.gov

Future derivatization strategies will likely exploit modern cross-coupling reactions to build molecular complexity. The reactivity at each position can be selectively addressed to generate diverse compound libraries.

Table 1: Potential Derivatization Reactions for this compound

Position Reactive Group Potential Reactions Type of Diversity Introduced
2 Chloro Nucleophilic Aromatic Substitution (with amines, thiols, alcohols) Introduction of various polar and non-polar side chains.
7 Iodo Suzuki Coupling (with boronic acids) Formation of bi-aryl structures.
7 Iodo Sonogashira Coupling (with terminal alkynes) Introduction of rigid, linear linkers.
7 Iodo Buchwald-Hartwig Amination (with amines) Creation of substituted aniline (B41778) derivatives.
7 Iodo Heck Coupling (with alkenes) Introduction of vinyl groups for further functionalization.

| 3 | N-H | Alkylation, Acylation | Modification of the pyrimidine (B1678525) ring to alter solubility and hydrogen bonding capacity. |

By systematically applying these reactions, researchers can generate libraries of novel compounds, each with a unique three-dimensional shape and electronic profile, for biological screening.

Identification of Novel Biological Targets and Therapeutic Applications (Non-Clinical)

Quinazolinone derivatives have demonstrated a remarkable range of biological activities, particularly as anticancer agents. nih.govnih.gov Research has shown they can act on various biological targets to exert their effects. Future investigations into derivatives of this compound will aim to identify novel targets and expand their potential therapeutic applications beyond the currently known scope.

Known targets for the broader quinazolinone class that represent a starting point for investigation include:

Tubulin Polymerization: Some quinazolinones inhibit the formation of microtubules, a critical process for cell division, making them attractive for anticancer drug design. nih.gov

Kinase Inhibition: This family of compounds has been shown to inhibit key signaling kinases like PI3K and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. nih.govnih.gov

Topoisomerases: These enzymes are crucial for DNA replication and are validated targets in oncology.

Beyond cancer, the structural versatility of the scaffold suggests potential in other areas. The antioxidant and anti-tubercular activities observed in some quinazolinones open up avenues for developing agents against diseases involving oxidative stress or infectious agents like Mycobacterium tuberculosis. researchgate.netmdpi.com

Table 2: Potential Non-Clinical Applications and Associated Biological Targets

Potential Therapeutic Area Potential Biological Target(s) Rationale
Oncology EGFR, PI3K, Tubulin, Topoisomerases Quinazolinone scaffold is a known inhibitor of these key cancer-related targets. nih.govnih.gov
Infectious Diseases Dihydrofolate Reductase (DHFR) The quinazoline (B50416) core is present in antifolate drugs. researchgate.net
Neurodegenerative Diseases Monoamine Oxidase (MAO), Cholinesterases Certain heterocyclic compounds show inhibitory activity against these CNS targets.

| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX) | Some quinazolinone derivatives exhibit anti-inflammatory properties. |

Advanced Computational Modeling for Mechanism-Based Design

Modern drug discovery no longer relies solely on trial-and-error synthesis. Advanced computational modeling is a key component of mechanism-based drug design. For this compound, in silico techniques can guide the derivatization process to maximize potency and selectivity for a desired biological target.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a designed molecule when bound to a target protein. For instance, docking studies have been used to show how quinazoline derivatives bind to the active site of EGFR. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This can help predict the activity of yet-unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the role of specific molecular bonds.

By using these computational tools, researchers can rationally design new derivatives of this compound with a higher probability of biological success.

Integration of High-Throughput Screening with Rational Design

The future of discovering lead compounds from the this compound scaffold lies in the powerful synergy between rational design and high-throughput screening (HTS). HTS allows for the rapid automated testing of thousands of compounds against a specific biological target or cellular pathway.

A modern workflow integrating these approaches would look as follows:

Library Design: A large virtual library of derivatives is designed based on the versatile chemistry of this compound.

Computational Prioritization: The virtual library is screened using the computational models described in section 7.4 to select a smaller, more promising subset of compounds for synthesis.

Focused Synthesis: The prioritized compounds are synthesized.

High-Throughput Screening: The synthesized library is screened using HTS assays to identify "hits"—compounds that show activity against the target of interest.

Hit-to-Lead Optimization: The structure-activity relationships from the HTS results are used to refine the computational models, leading to a new cycle of design and synthesis to improve the potency and drug-like properties of the initial hits.

This iterative cycle of design, synthesis, and testing is a highly efficient engine for drug discovery that can accelerate the journey from a starting scaffold to a potential drug candidate.

Challenges and Opportunities in Quinazolinone Research

While the future is promising, research on quinazolinones, including derivatives of this compound, faces certain challenges alongside significant opportunities.

Challenges:

Drug Resistance: A primary obstacle in cancer therapy is the development of resistance to treatment. nih.gov Future research must focus on designing quinazolinone derivatives that can overcome known resistance mechanisms or be used in combination therapies to prevent resistance from emerging.

Selectivity: Achieving high selectivity for a specific biological target over others is crucial to minimize off-target effects. The design of highly selective inhibitors remains a key challenge.

Opportunities:

Structural Versatility: The quinazoline nucleus is an "extremely privileged group" in medicinal chemistry, offering vast scope for structural modification to tackle diverse diseases. nih.gov The specific structure of this compound provides an excellent starting point for this exploration.

New Target Discovery: The broad bioactivity of quinazolinones suggests that many of their biological targets remain undiscovered. mdpi.com Modern chemical biology and proteomics approaches can be used to identify novel binding partners for new derivatives.

Combination Therapies: There is a significant opportunity to explore the use of novel quinazolinone-based agents in combination with existing drugs to achieve synergistic effects and combat complex diseases like cancer. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-7-iodoquinazolin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives or halogenation of quinazolinone precursors. Key steps include:

Cyclization : Use a heterocyclization agent (e.g., POCl₃ or PCl₅) under reflux to form the quinazolinone core .

Halogenation : Sequential halogenation (chlorination followed by iodination) requires precise temperature control (e.g., 60–80°C for iodination to avoid over-substitution) .

Catalysis : Heterogeneous solid acid catalysts (e.g., zeolites or sulfated zirconia) improve yield and reduce side reactions by enhancing regioselectivity .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometric ratios of halogenating agents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :

¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons and carbons. The iodine atom’s electron-withdrawing effect deshields adjacent protons .

MS (ESI-TOF) : Confirm molecular weight via [M+H]⁺ or [M−I]⁺ fragments .

  • Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Heavy iodine atoms enhance diffraction contrast, enabling precise determination of bond angles and lattice parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer :

Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR, and SXRD) to confirm structural assignments. For example, NOESY can clarify spatial proximity of substituents .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm suggest misassignment or conformational flexibility .

Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals, which may arise from iodine’s large atomic radius .

Q. What strategies are recommended for optimizing the bioactivity of this compound derivatives in pharmacological studies?

  • Methodological Answer :

Structure-Activity Relationship (SAR) : Systematically modify substituents at positions 2 and 2. For example:

  • Replace iodine with smaller halogens (e.g., Br) to assess steric effects on target binding .
  • Introduce electron-donating groups (e.g., -OCH₃) to the quinazolinone ring to modulate electronic properties .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to kinase targets (e.g., EGFR). Validate docking poses with MD simulations (100 ns trajectories) to assess stability .

In Vitro Screening : Prioritize derivatives with IC₅₀ < 10 µM in enzyme inhibition assays. Use Hill slopes to evaluate cooperative binding effects .

Q. How should researchers design experiments to investigate the stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer :

Forced Degradation Studies : Expose the compound to stressors:

  • Thermal : Heat at 80°C for 24 hrs (monitor via DSC/TGA).
  • Photolytic : Use UV-Vis light (254 nm) in a photoreactor .

Analytical Monitoring : Employ UPLC-PDA-MS to track degradation products. Fragment ions (e.g., m/z corresponding to loss of I⁻ or Cl⁻) indicate cleavage patterns .

Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life. Use ANOVA to assess significance of temperature/pH effects .

Data Analysis and Experimental Design

Q. What statistical approaches are critical for analyzing dose-response data in studies involving this compound?

  • Methodological Answer :

Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals .

Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points.

Triangulation : Validate results across multiple assays (e.g., MTT, apoptosis flow cytometry) to confirm mechanistic consistency .

Q. How can computational tools aid in predicting the environmental toxicity of this compound?

  • Methodological Answer :

QSAR Models : Use EPI Suite or TEST to estimate LC₅₀ values for aquatic organisms. Input SMILES strings to predict biodegradation (e.g., BIOWIN scores) .

Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .

Ecotoxicity Assays : Cross-reference predictions with in vivo assays using Daphnia magna or Vibrio fischeri .

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Reactant of Route 1
2-Chloro-7-iodoquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-iodoquinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.